

Role of Dibenzyl Disulfide in sulfur corrosion phenomena.

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Compound of Interest

Compound Name: *Dibenzyl Disulfide*

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An In-depth Technical Guide on the Role of **Dibenzyl Disulfide** in Sulfur Corrosion Phenomena
For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl disulfide (DBDS), a sulfur-containing organic compound, has been identified as a significant contributor to sulfur corrosion, particularly in industrial settings such as power transformers where it is present in insulating oils. This technical guide provides a comprehensive overview of the pivotal role of DBDS in corrosion processes, focusing on the underlying chemical mechanisms, influencing factors, and established testing protocols. The document summarizes quantitative data on corrosion rates, details experimental methodologies for studying this phenomenon, and presents visual representations of the corrosion pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, industrial chemistry, and asset integrity management.

Introduction to Dibenzyl Disulfide and Sulfur Corrosion

Dibenzyl disulfide (C₁₄H₁₄S₂) is an organosulfur compound that has been utilized as an antioxidant and antiwear additive in various industrial oils, including transformer insulating oils.

[1] While initially considered stable, DBDS has been recognized as a key precursor to corrosive

sulfur species, leading to the degradation of metallic components, most notably copper and its alloys.[2][3]

The primary detrimental effect of DBDS-induced corrosion is the formation of copper sulfide (Cu_2S), a conductive particulate that can compromise the dielectric properties of insulating materials, leading to electrical faults and catastrophic equipment failure.[4][5] Understanding the mechanisms of DBDS-related corrosion is therefore critical for developing effective mitigation strategies and ensuring the reliability of industrial assets.

Mechanisms of Dibenzyl Disulfide Induced Corrosion

The corrosion of copper by **dibenzyl disulfide** is a complex process that is influenced by several factors, including temperature, the presence of oxygen, and the specific composition of the oil. Several reaction pathways have been proposed, which are not mutually exclusive and may occur simultaneously.

Thermal Decomposition to Benzyl Mercaptan

One of the primary mechanisms involves the thermal degradation of DBDS into benzyl mercaptan ($\text{C}_7\text{H}_8\text{S}$), a highly reactive and corrosive compound.[6][7] The disulfide bond in DBDS is susceptible to cleavage at elevated temperatures, leading to the formation of two benzylthiyl radicals, which can then abstract hydrogen atoms to form benzyl mercaptan. This mercaptan can then readily react with copper surfaces to form copper sulfide.

- Reaction: $\text{DBDS (C}_6\text{H}_5\text{CH}_2\text{-S-S-CH}_2\text{C}_6\text{H}_5) \rightarrow 2 \text{ C}_6\text{H}_5\text{CH}_2\text{S}\cdot$
- $\text{C}_6\text{H}_5\text{CH}_2\text{S}\cdot + \text{H}\cdot \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SH (Benzyl Mercaptan)}$
- $2 \text{ C}_6\text{H}_5\text{CH}_2\text{SH} + 2 \text{ Cu} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{S})_2\text{Cu}_2 + \text{H}_2$
- $(\text{C}_6\text{H}_5\text{CH}_2\text{S})_2\text{Cu}_2 \rightarrow \text{Cu}_2\text{S} + (\text{C}_6\text{H}_5\text{CH}_2)_2\text{S (Dibenzyl sulfide)}$

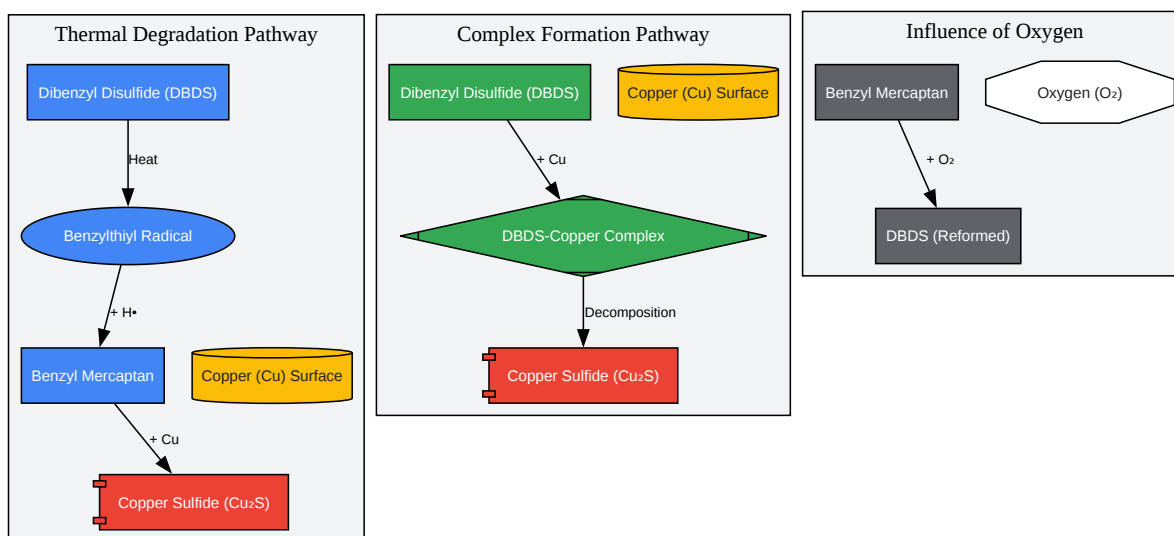
Direct Reaction and Formation of a DBDS-Copper Complex

Another proposed mechanism suggests that DBDS can directly interact with the copper surface to form a DBDS-copper complex.[6][8] This complex is thought to be an intermediate that subsequently decomposes to form copper sulfide. This pathway may be more prevalent at lower temperatures where the thermal decomposition of DBDS is less significant.

Role of Oxygen

The presence of oxygen can have a dual role in the corrosion process. In some instances, oxygen can promote the degradation of DBDS and accelerate the corrosion process.[8] However, in open systems, oxygen can also lead to the oxidation of benzyl mercaptan, potentially reforming DBDS, which can reduce the overall corrosion rate compared to a sealed, low-oxygen environment.[6]

Corrosion Pathway Diagrams



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Figure 1: Proposed reaction pathways for DBDS-induced copper corrosion.

Quantitative Data on DBDS Corrosion

The rate of copper corrosion due to DBDS is influenced by several factors, primarily the concentration of DBDS, temperature, and exposure time.

Effect of DBDS Concentration on Corrosion

Studies have shown a direct correlation between the concentration of DBDS in insulating oil and the severity of copper corrosion. Even at low concentrations, DBDS can initiate corrosion.

DBDS Concentration (ppm)	Time to Failure (hours) at 150°C (ASTM D1275B)	Reference
250	~40	[6]
125	~48	[6]
50	~48	[6]
5	>100	[9]

Note: "Failure" in the context of ASTM D1275B is determined by the visual appearance of the copper strip, indicating a certain level of corrosion.

Effect of Temperature on Corrosion

Temperature is a critical accelerator for DBDS-induced corrosion. Higher temperatures significantly increase the rate of DBDS decomposition and subsequent reactions with copper.

Temperature (°C)	Observation	Reference
80	Copper sulfide formation observed after approximately 60 days.	[6]
110	Corrosion of copper surface occurs in a relatively short period.	[6]
150	Rapid corrosion observed, with failure in ASTM D1275B test within 48 hours for DBDS concentrations of 50-250 ppm.	[9]

DBDS Depletion During Corrosion

The corrosion process consumes DBDS. Monitoring the depletion of DBDS can provide an indication of ongoing corrosive activity.

Initial DBDS (ppm)	Final DBDS (ppm)	Test Conditions	Reference
250	116	ASTM D1275B (48 hours at 150°C)	[6]

Experimental Protocols for Studying Sulfur Corrosion

Standardized test methods are essential for evaluating the corrosive potential of sulfur compounds in industrial oils. The two most widely recognized methods are ASTM D1275B and IEC 62535.

ASTM D1275B: Standard Test Method for Corrosive Sulfur in Electrical Insulating Liquids

This method is designed to detect the presence of corrosive sulfur compounds by observing their effect on a polished copper strip.[4][6][9]

4.1.1. Apparatus and Materials

- Borosilicate glass test flask (250 mL) with a ground-glass stopper.
- Electrolytic copper strip (approximately 75 mm x 12.5 mm x 2 mm).
- Silicon carbide abrasive paper (240-grit).
- Nitrogen gas supply (sulfur-free).
- Oven capable of maintaining a temperature of $150 \pm 1^\circ\text{C}$.
- Acetone (sulfur-free).

4.1.2. Procedure

- Copper Strip Preparation:
 - Polish all surfaces of the copper strip with 240-grit silicon carbide paper until a uniform finish is achieved.
 - Clean the strip by wiping it with a clean cloth and then washing it with acetone.
 - Bend the strip into a V-shape.
- Sample Preparation:
 - Place 250 mL of the oil to be tested into the glass flask.
 - Place the prepared copper strip on its edge at the bottom of the flask.
- Test Execution:
 - Bubble nitrogen gas through the oil for 1 minute to displace oxygen.
 - Immediately seal the flask with the ground-glass stopper.
 - Place the flask in the oven at 150°C for 48 hours.

- Inspection:
 - After 48 hours, remove the flask from the oven and allow it to cool.
 - Remove the copper strip, rinse it with acetone, and allow it to air dry.
 - Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standard. The oil is classified as "corrosive" or "non-corrosive" based on the degree of discoloration and tarnish.

IEC 62535: Insulating liquids - Test method for detection of potentially corrosive sulphur in used and unused insulating oil

This method is specifically designed to assess the potential for corrosive sulfur to form deposits on paper insulation in addition to the copper conductor.[\[10\]](#)[\[11\]](#)

4.2.1. Apparatus and Materials

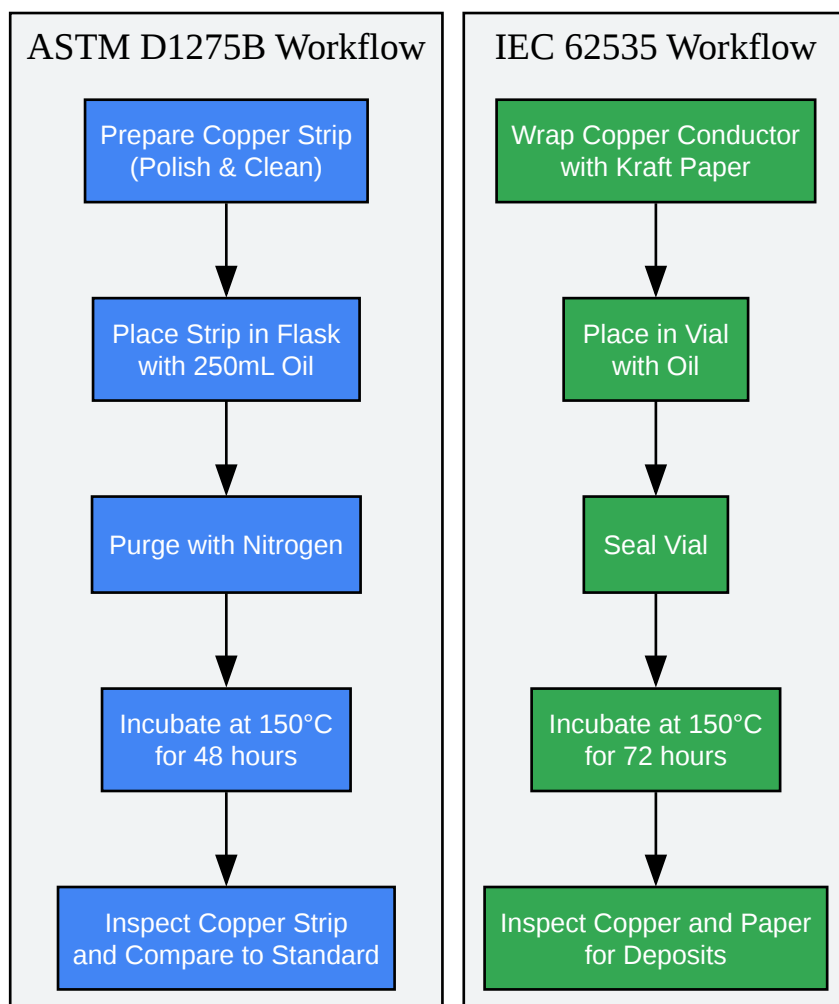
- Glass vial (20 mL) with a PTFE-faced silicone septum and aluminum cap.
- Copper conductor (as specified in the standard).
- Kraft paper (as specified in the standard).
- Oven capable of maintaining a temperature of $150 \pm 2^{\circ}\text{C}$.
- Heptane or cyclohexane (analytical grade).

4.2.2. Procedure

- Specimen Preparation:
 - Wrap the copper conductor with one layer of Kraft paper.
- Sample Preparation:
 - Place the wrapped copper conductor into the glass vial.

- Add a specified volume of the oil to be tested to the vial.
- Test Execution:
 - Seal the vial with the septum and aluminum cap.
 - Place the vial in the oven at 150°C for 72 hours.
- Inspection:
 - After 72 hours, remove the vial from the oven and allow it to cool.
 - Carefully unwrap the paper from the copper conductor.
 - Rinse the copper conductor and the paper with heptane or cyclohexane and allow them to dry.
 - Visually inspect both the copper conductor and the paper for any signs of discoloration or deposits. The presence of black or dark brown deposits on the paper or significant corrosion of the copper indicates a positive result for potentially corrosive sulfur.

Experimental Workflow Diagram



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